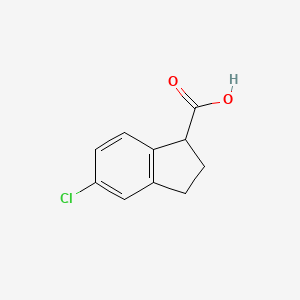

5-Chloro-2,3-dihydro-1H-indene-1-carboxylic acid

Descripción

Propiedades

IUPAC Name |

5-chloro-2,3-dihydro-1H-indene-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClO2/c11-7-2-4-8-6(5-7)1-3-9(8)10(12)13/h2,4-5,9H,1,3H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIXZPVPZNKQOQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C1C(=O)O)C=CC(=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30496311 | |

| Record name | 5-Chloro-2,3-dihydro-1H-indene-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30496311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66041-26-7 | |

| Record name | 5-Chloro-2,3-dihydro-1H-indene-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30496311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Multi-Step Synthesis from 6-Chloro-1-tetralone

One established synthetic route involves the transformation of 6-chloro-1-tetralone into 5-chloro-2,3-dihydro-1H-indene-1-carboxylic acid through two main steps:

| Step | Reagents/Conditions | Description | Yield/Notes |

|---|---|---|---|

| 1 | Et2O, BF3, Pb(OAc)4, benzene, 16 h, RT | Formation of intermediate via Lewis acid catalysis | ~60% yield reported |

| 2 | 2 N NaOH, heating, 2 h | Hydrolysis to carboxylic acid | Completion of acid formation |

- The first step involves a Lewis acid-promoted reaction in benzene at ambient temperature, using boron trifluoride etherate and lead tetraacetate as catalysts.

- The second step hydrolyzes the intermediate to yield the carboxylic acid under basic conditions with sodium hydroxide.

Oxidation and Hydroxylation of 5-Chloro-1-oxo-2,3-dihydroindene Derivatives

Another synthetic approach focuses on preparing methyl esters of 5-chloro-2,3-dihydro-2-hydroxy-1-oxo-1H-indene-2-carboxylic acid, which can be hydrolyzed to the target acid.

Key features of this method include:

| Step | Reagents/Conditions | Description | Notes |

|---|---|---|---|

| 1 | 5-chloro-1-oxo-2,3-dihydroindene-2-carboxylic acid methyl ester in dichloromethane, 35-45 °C | Preparation of methyl ester intermediate | Concentration under vacuum |

| 2 | Extraction with tert-butyl hydroperoxide, normal hexane, drying with anhydrous MgSO4 or NaCl | Oxidation and purification | Ensures aqueous content <1% |

| 3 | Catalyst system: 1,4-benzoquinone and cyclohexanediamine in hexane, 25-30 °C, 1-3 h | Catalytic hydroxylation with benzylamine addition | Catalyst ratio 7.5:1 to 0.5:1 |

- The process involves catalytic oxidation using quinone/diamine catalysts and tert-butyl hydroperoxide as the oxidant.

- Benzylamine is added to improve reaction efficiency.

- The reaction is monitored until less than 1% of starting material remains, then cooled to 5-10 °C.

Synthesis via 5-Chloro-1-indanone Intermediate

A widely reported synthetic strategy involves the preparation of 5-chloro-1-indanone as a key intermediate, followed by its conversion to the target compound:

| Step | Reagents/Conditions | Description | Notes |

|---|---|---|---|

| A | 3-chlorobenzaldehyde + malonate derivatives (e.g., diethyl malonate), organic base (e.g., triethylamine), 20-150 °C (preferably 50-80 °C) | Aldol-type condensation to form 3-chlorobenzene propionic acid derivatives | Temperature control critical |

| B | Reaction with acid chlorides (formyl chloride, malonyl chloride, acetyl chloride) and Lewis acids (ZnCl2, AlCl3, TiCl4, FeCl3), -10 to 120 °C (preferably 50-80 °C) | Cyclization to form 5-chloro-1-indanone | Choice of Lewis acid affects yield |

- The process involves two main stages: formation of the propionic acid derivative and subsequent Friedel-Crafts type cyclization.

- Organic bases and Lewis acids catalyze the respective steps.

- Temperature control is crucial for optimizing yields and selectivity.

Catalytic Hydrogenation and Continuous Flow Process for 5-Chloro-2,3-dihydro-1H-inden-1-one

A patented process describes the preparation of 5-chloro-2,3-dihydro-1H-inden-1-one, a precursor to the acid, via catalytic hydrogenation in a continuous flow system:

| Parameter | Description |

|---|---|

| Starting material | 3-chloro-1-(4-chlorophenyl)-1-propanone |

| Catalyst | Calcined and doped catalyst bed |

| Carrier gas | Inert gases such as nitrogen, argon, helium |

| Gas hourly space velocity (GHSV) | 0.5 to 50 mL/min/g catalyst |

| Temperature | Controlled per process requirements |

| Reactor | Continuous flow with inert packing and condenser |

- The process ensures efficient hydrogenation with controlled gas flow and catalyst contact.

- The product 5-chloro-2,3-dihydro-1H-inden-1-one can be further converted to the carboxylic acid.

- This method offers scalability and improved control over reaction parameters.

Summary Table of Preparation Methods

| Method | Starting Material(s) | Key Reagents/Catalysts | Conditions | Notes |

|---|---|---|---|---|

| Multi-step from 6-chloro-1-tetralone | 6-chloro-1-tetralone | BF3·Et2O, Pb(OAc)4, NaOH | Benzene, RT, 16 h + heating 2 h | 60% yield reported |

| Oxidation/hydroxylation of methyl esters | 5-chloro-1-oxo-2,3-dihydroindene methyl ester | 1,4-benzoquinone, cyclohexanediamine, benzylamine, tert-butyl hydroperoxide | 25-45 °C, hexane solvent | Catalyst ratio critical |

| From 3-chlorobenzaldehyde via indanone | 3-chlorobenzaldehyde, malonates, acid chlorides | Organic bases (triethylamine), Lewis acids (AlCl3, ZnCl2) | 20-150 °C, controlled temperature | Two-step condensation/cyclization |

| Catalytic hydrogenation (continuous flow) | 3-chloro-1-(4-chlorophenyl)-1-propanone | Calcined catalyst, inert gas (N2) | Flow reactor, GHSV 0.5-50 mL/min/g | Scalable, controlled process |

Research Findings and Notes

- The Lewis acid catalyzed cyclization and hydrolysis steps are pivotal for high yield and purity.

- Catalyst systems involving quinones and diamines show improved selectivity in oxidation/hydroxylation steps.

- Continuous flow catalytic hydrogenation offers advantages in scalability and process control.

- Temperature and solvent choice critically influence reaction efficiency and enantiomeric purity in related hydroxylation reactions.

- The use of benzylamine as an additive improves catalytic oxidation efficiency and reduces residual starting material.

- The preparation of methyl esters as intermediates facilitates purification and subsequent hydrolysis to the acid.

Análisis De Reacciones Químicas

Types of Reactions

5-Chloro-2,3-dihydro-1H-indene-1-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols or alkanes.

Substitution: Formation of various substituted indene derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

5-Chloro-2,3-dihydro-1H-indene-1-carboxylic acid has been identified as a potential therapeutic agent due to its biological activities. Notably, it exhibits properties that may be beneficial in treating various medical conditions.

Anti-inflammatory and Hypotensive Properties

Research indicates that derivatives of 2,3-dihydro-1H-indene compounds, including 5-chloro derivatives, have demonstrated significant anti-inflammatory effects. They are useful in managing conditions related to inflammation and hypertension. These compounds act as hypotensive agents and can potentially improve symptoms associated with anoxemia and hypoxia, as noted in patent literature .

Neuroprotective Effects

The compound has shown promise in neuroprotection, particularly in conditions such as cerebral hemorrhage and infarction. It is suggested that these compounds can act as cerebral activators and may aid in the treatment of cognitive impairments associated with age-related conditions like presbyophrenia .

Antioxidant Activity

This compound derivatives have been recognized for their antioxidant properties. They can scavenge active oxygen radicals and prevent peroxidized lipid formation, which is crucial for mitigating oxidative stress-related diseases .

Agricultural Applications

In addition to medicinal uses, this compound has applications in agriculture, particularly in the development of pesticides.

Insecticidal Properties

5-Chloro-2,3-dihydro-1H-indene derivatives have been explored as potential insecticides due to their unique mechanism of action that involves sodium channel inhibition in insects. This property allows for rapid paralysis of target pests, making them effective agents for crop protection against various agricultural pests .

Synthesis of Agricultural Chemicals

The compound serves as an intermediate in the synthesis of more complex agricultural chemicals, enhancing the efficacy and safety profiles of pesticides used in modern agriculture .

Case Study: Anti-inflammatory Effects

A study demonstrated that 5-chloro derivatives effectively reduced inflammation markers in animal models, suggesting their potential use in treating chronic inflammatory diseases.

Case Study: Insecticidal Efficacy

Field trials conducted with formulations containing this compound showed a significant reduction in pest populations compared to untreated controls, highlighting its effectiveness as an insecticide.

Mecanismo De Acción

The mechanism of action of 5-Chloro-2,3-dihydro-1H-indene-1-carboxylic acid depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The exact pathways involved can vary but often include modulation of cellular signaling and metabolic processes.

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Functional Group Modifications

Compound A : 5-Chloro-1-methyl-2,3-dihydro-1H-indene-1-carboxylic Acid

- Molecular Formula : C₁₁H₁₁ClO₂

- Molecular Weight : 210.66 g/mol

Compound B : 5-Methoxy-2,3-dihydro-1H-indene-1-carboxylic Acid

Derivative Compounds

Compound C : Methyl 5-Chloro-2,3-dihydro-1-oxo-1H-indene-2-carboxylate

- Molecular Formula : C₁₁H₉ClO₃

- CAS Number : 65738-56-9

- Synthesis Yield : 53% via reaction with dimethyl carbonate and sodium hydride .

- Application : Intermediate in indoxacarb synthesis; regulated for environmental release due to aquatic toxicity concerns .

Compound D : 5-Chloro-2,3-dihydro-1H-inden-1-amine

Research Findings and Implications

- Synthetic Efficiency : Modifying solvents (e.g., replacing dichloromethane with n-hexane) in ester derivatives (Compound C) improves crystallization yields by 15–20% .

- Reactivity Trends : Electron-withdrawing groups (e.g., Cl) enhance electrophilic substitution rates in the indene core, whereas methoxy groups (Compound B) stabilize intermediates via resonance .

- Biological Relevance : The carboxylic acid moiety in the target compound is critical for binding to insect sodium channels in indoxacarb, while ester derivatives (Compound C) act as prodrugs requiring metabolic activation .

Actividad Biológica

5-Chloro-2,3-dihydro-1H-indene-1-carboxylic acid (CAS Number: 66041-26-7) is an organic compound that has garnered attention due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and implications for research and industry.

- Molecular Formula : C10H9ClO2

- Molecular Weight : 196.63 g/mol

- Purity : ≥97%

This compound belongs to the indene family and is characterized by the presence of a chloro group and a carboxylic acid functional group, which contribute to its unique reactivity and biological activity.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activity, particularly in the following areas:

1. Insecticidal Potential

The compound has been identified as an intermediate in the synthesis of indoxacarb, a pesticide known for its effectiveness against various agricultural pests. Its biological activity is primarily attributed to its ability to interact with specific biological targets in insects, enhancing its efficacy as a pesticide.

2. Antioxidant Activity

Studies have demonstrated that this compound possesses antioxidant properties. It can scavenge free radicals and reduce oxidative stress in cellular models. The DPPH radical scavenging assay has shown that it effectively reduces oxidative damage, suggesting potential therapeutic applications in oxidative stress-related conditions .

3. Enzyme Interaction

This compound interacts with various enzymes involved in metabolic processes. It has been shown to modulate enzyme activity related to oxidative stress responses, potentially acting as an inhibitor or modulator. This interaction can influence cellular signaling pathways and gene expression.

The biological effects of this compound are mediated through several mechanisms:

- Enzyme Modulation : The compound binds to active sites on enzymes, altering their catalytic activity. For instance, it has been observed to inhibit enzymes involved in inflammatory responses.

- Gene Expression Regulation : By interacting with transcription factors or regulatory proteins, this compound can influence the expression of genes associated with inflammatory processes and oxidative stress responses.

Case Study 1: Insecticidal Activity

In laboratory settings, this compound was tested against various insect species. Results indicated a dose-dependent response in mortality rates, demonstrating its potential as an effective insecticide when used in formulations targeting agricultural pests.

Case Study 2: Antioxidant Effects

A study utilizing the DPPH assay revealed that at concentrations of 50 µM and above, the compound exhibited significant radical scavenging activity compared to standard antioxidants like ascorbic acid. This suggests potential applications in developing antioxidant therapies .

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| This compound | Lacks keto functionality | More stable under certain conditions |

| Methyl 5-chloro-1-oxo-2,3-dihydro-1H-indene-2-carboxylate | Ester form | Higher volatility; used as a solvent |

| 5-Chloroindole | Indole structure | Exhibits different biological activities |

The unique combination of chloro and carboxylic functionalities in this compound enhances its reactivity compared to structurally similar compounds .

Q & A

Q. What are the recommended synthetic routes for 5-Chloro-2,3-dihydro-1H-indene-1-carboxylic acid?

- Methodological Answer : The synthesis of this compound can be inferred from analogous indene-carboxylic acid derivatives. For example:

- Cyclocondensation : Refluxing 3-formyl-indene precursors with sodium acetate in acetic acid, as demonstrated for structurally related compounds (e.g., 3-formyl-1H-indole-2-carboxylic acid derivatives) .

- Purification : Recrystallization from acetic acid or DMF/acetic acid mixtures to isolate the product .

- Key Considerations : Use anhydrous conditions to avoid hydrolysis of the carboxylic acid group.

Q. How can researchers determine physicochemical properties (e.g., melting point, solubility) given limited data?

- Methodological Answer :

- Melting Point : Perform differential scanning calorimetry (DSC) or capillary tube methods. Compare with structurally similar compounds (e.g., 6-chloro-5-cyclohexyl-2,3-dihydro-1H-indene-1-carboxylic acid, mp 78–79°C) .

- Solubility : Use the shake-flask method in solvents like water, ethanol, or DMSO. For hydrophobic analogs, solubility in DMSO is often >10 mg/mL .

- Stability : Store under inert gas (e.g., N₂) at –20°C to prevent degradation, as recommended for related indene derivatives .

Q. What safety precautions are advised for laboratory handling?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and P95 respirators when handling powders to avoid inhalation .

- Ventilation : Use fume hoods for synthesis and purification steps.

- Waste Disposal : Segregate waste and consult institutional guidelines for acidic organic compounds .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

- Methodological Answer :

- Design of Experiments (DoE) : Vary reaction parameters (e.g., temperature, catalyst loading, solvent ratios) systematically. For example, substituting sodium acetate with stronger bases (e.g., K₂CO₃) may enhance cyclization efficiency .

- By-Product Analysis : Use HPLC or LC-MS to identify impurities (e.g., unreacted aldehyde intermediates) and adjust stoichiometry .

- Scale-Up : Maintain reflux times ≤5 hours to minimize side reactions during large-scale synthesis .

Q. What strategies resolve contradictions in spectroscopic data between studies?

- Methodological Answer :

- Comparative Analysis : Replicate conflicting studies under controlled conditions. For example, verify NMR shifts (e.g., δ 7.2–8.1 ppm for aromatic protons in indene systems) against published data for analogs .

- Advanced Techniques : Use 2D NMR (e.g., HSQC, HMBC) to confirm regiochemistry and rule out structural isomers .

- Crystallography : Obtain single-crystal X-ray data to unambiguously assign the structure .

Q. How can computational chemistry predict the biological activity of this compound?

- Methodological Answer :

- Molecular Docking : Screen against target proteins (e.g., cyclooxygenase-2 or kinases) using software like AutoDock Vina. Compare binding affinities with known inhibitors .

- SAR Studies : Modify substituents (e.g., chloro position, dihydro group) and predict activity changes via QSAR models. For example, 5-chloro analogs show enhanced antibacterial activity in indole derivatives .

- ADMET Prediction : Use tools like SwissADME to estimate bioavailability and toxicity risks .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.